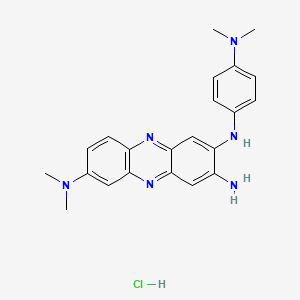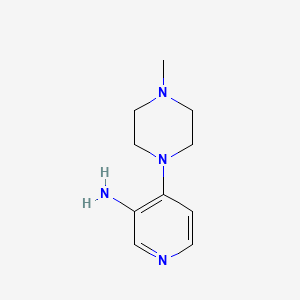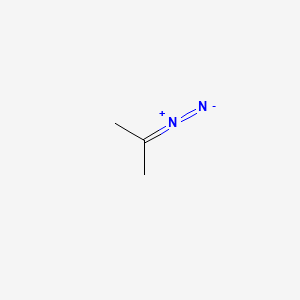
2-diazopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazopropane is an organic compound with the molecular formula C3H6N2. It belongs to the class of diazo compounds, characterized by the presence of a diazo group (-N=N-) attached to a carbon atom. This compound is known for its high reactivity and is used as an intermediate in various organic synthesis reactions .
Preparation Methods
2-Diazopropane can be synthesized through several methods. One common laboratory method involves the oxidation of acetone hydrazone using mercury(II) oxide in the presence of potassium hydroxide in ethanol. The reaction is carried out under reduced pressure, and the product is collected by co-distillation with diethyl ether . Industrial production methods are less common due to the compound’s instability and toxicity.
Chemical Reactions Analysis
2-Diazopropane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carbenes, which are highly reactive intermediates in organic synthesis.
Cycloaddition: It participates in 1,3-dipolar cycloaddition reactions to form cyclopropanes.
Substitution: It can undergo substitution reactions with various nucleophiles to form substituted products.
Common reagents used in these reactions include iodosylbenzene for oxidation and various alkenes for cycloaddition reactions. Major products formed from these reactions include cyclopropanes and substituted alkanes .
Scientific Research Applications
2-Diazopropane is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 2-diazopropane involves the generation of carbenes through the loss of nitrogen gas. These carbenes are highly reactive and can insert into C-H, C-C, and X-H bonds, leading to the formation of various products . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparison with Similar Compounds
2-Diazopropane can be compared with other diazo compounds such as diazomethane and ethyl diazoacetate:
Diazomethane (CH2N2): Similar in reactivity but more commonly used due to its simpler structure and ease of handling.
Ethyl diazoacetate (C4H6N2O2): More stable and less toxic, often used in cyclopropanation reactions.
The uniqueness of this compound lies in its ability to form substituted cyclopropanes and its application in the synthesis of complex organic molecules .
Properties
CAS No. |
2684-60-8 |
|---|---|
Molecular Formula |
C3H6N2 |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
2-diazopropane |
InChI |
InChI=1S/C3H6N2/c1-3(2)5-4/h1-2H3 |
InChI Key |
IHDRXDWUDBSDAN-UHFFFAOYSA-N |
SMILES |
CC(=[N+]=[N-])C |
Canonical SMILES |
CC(=[N+]=[N-])C |
Key on ui other cas no. |
2684-60-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Ethoxyethyl)-1H-benzo[d]imidazole](/img/structure/B1615909.png)


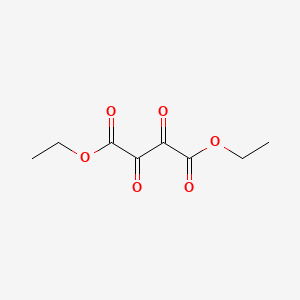
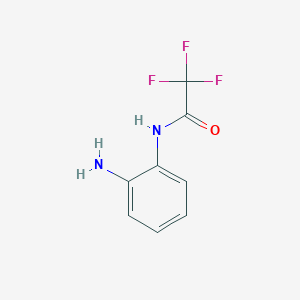
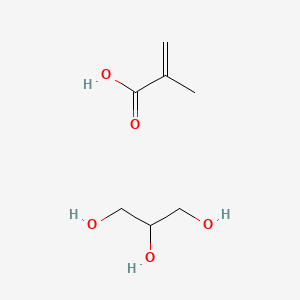


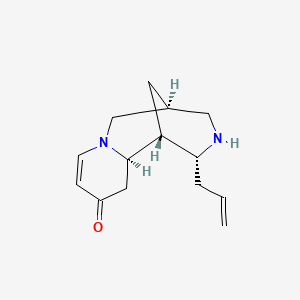
![Polymyxin E1,1-de[N2-(6-methyl-1-oxooctyl)-L-2,4-diaminobutanoicacid]-2-de-L-threonine-3-de(L-2,4-diaminobutanoic acid)- (9CI)](/img/structure/B1615924.png)

